ML350

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H26BrN3O3 |

|---|---|

Molecular Weight |

412.3 g/mol |

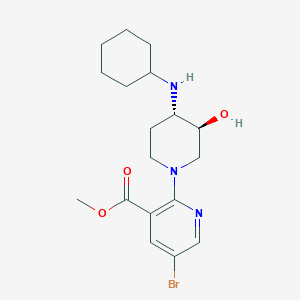

IUPAC Name |

methyl 5-bromo-2-[(3S,4S)-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate |

InChI |

InChI=1S/C18H26BrN3O3/c1-25-18(24)14-9-12(19)10-20-17(14)22-8-7-15(16(23)11-22)21-13-5-3-2-4-6-13/h9-10,13,15-16,21,23H,2-8,11H2,1H3/t15-,16-/m0/s1 |

InChI Key |

AJYHHWYDOWTOKZ-HOTGVXAUSA-N |

Isomeric SMILES |

COC(=O)C1=C(N=CC(=C1)Br)N2CC[C@@H]([C@H](C2)O)NC3CCCCC3 |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)Br)N2CCC(C(C2)O)NC3CCCCC3 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of TRPML1 Activation: A Technical Guide

While the query specified ML350, a comprehensive review of scientific literature indicates that this compound is not a recognized modulator of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel. The primary and most extensively studied synthetic agonist for TRPML1 is Mucolipin Synthetic Agonist 1 (ML-SA1). This guide will provide an in-depth technical overview of the mechanism of action of ML-SA1 as a potent activator of TRPML1, a critical lysosomal cation channel.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular interactions, downstream signaling cascades, and key experimental methodologies used to elucidate the function of TRPML1 agonists.

Core Mechanism of Action: Direct Activation of the TRPML1 Channel

ML-SA1 acts as a direct agonist of the TRPML1 channel, which is predominantly located on the membrane of late endosomes and lysosomes. TRPML1 is a non-selective cation channel permeable to Ca²⁺, Fe²⁺, and other ions. The binding of ML-SA1 to TRPML1 induces a conformational change in the channel protein, leading to its opening and the subsequent efflux of cations, most notably Ca²⁺, from the lysosomal lumen into the cytoplasm.[1][2] This release of lysosomal calcium is a pivotal event that initiates a cascade of downstream cellular processes.

Cryo-electron microscopy studies have revealed that ML-SA1 binds to a hydrophobic pocket within the transmembrane domain of the TRPML1 channel.[1] This binding site is distinct from that of the endogenous agonist phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). The binding of ML-SA1 stabilizes the open conformation of the channel, facilitating sustained cation release.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the activation of TRPML1 by its well-characterized synthetic agonist, ML-SA1.

| Compound | Target | Assay Type | Cell Line | EC₅₀ | Reference |

| ML-SA1 | TRPML1 | Lysosomal Ca²⁺ Release | HEK293 | ~10 µM | [3] |

| ML-SA1 | TRPML1 | Whole-cell Patch Clamp | HEK293T | Activates at 10 µM | [4] |

| ML-SA5 | TRPML1 | Automated Patch Clamp | HEK-TRPML1-4A | 0.5 µM | [5] |

Signaling Pathways Activated by TRPML1 Agonism

The ML-SA1-induced, TRPML1-mediated release of lysosomal Ca²⁺ triggers several critical signaling pathways, most notably the induction of autophagy.

Autophagy Induction Pathway

The increase in cytosolic Ca²⁺ concentration activates Calmodulin-dependent protein kinase kinase beta (CaMKKβ), which in turn phosphorylates and activates AMP-activated protein kinase (AMPK). Activated AMPK then inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a key negative regulator of autophagy. The inhibition of mTORC1 leads to the activation of the ULK1 complex, initiating the formation of the autophagosome.

Experimental Protocols

Lysosomal Calcium Release Assay

This assay measures the release of calcium from lysosomes upon treatment with a TRPML1 agonist.

Methodology:

-

Cell Culture and Dye Loading:

-

Plate cells (e.g., HEK293) on glass-bottom dishes.

-

Load cells with a low-affinity fluorescent Ca²⁺ indicator that preferentially accumulates in acidic organelles, such as Fura-2 AM or a genetically encoded sensor targeted to lysosomes.

-

-

Imaging Setup:

-

Mount the dish on an inverted fluorescence microscope equipped with a perfusion system and a camera for time-lapse imaging.

-

-

Baseline Measurement:

-

Acquire baseline fluorescence images in a Ca²⁺-free extracellular solution to isolate the lysosomal signal.

-

-

Agonist Stimulation:

-

Perfuse the cells with a solution containing the TRPML1 agonist (e.g., ML-SA1).

-

-

Data Acquisition and Analysis:

-

Record the change in fluorescence intensity over time. An increase in cytosolic fluorescence indicates the release of Ca²⁺ from lysosomes.

-

Quantify the peak fluorescence change to determine the extent of channel activation.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through TRPML1 channels on the plasma membrane. As TRPML1 is primarily lysosomal, a modified version of the channel that is trafficked to the plasma membrane is often used.

Methodology:

-

Cell Preparation:

-

Transfect cells (e.g., HEK293T) with a plasmid encoding a plasma membrane-targeted TRPML1 mutant (e.g., TRPML1-4A).

-

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration on a transfected cell.

-

Apply a voltage-ramp protocol to elicit currents.

-

-

Agonist Application:

-

Perfuse the cell with an extracellular solution containing the TRPML1 agonist (e.g., ML-SA1).

-

-

Data Acquisition and Analysis:

-

Record the changes in membrane current in response to the agonist. An increase in inward and outward currents indicates channel activation.

-

Construct current-voltage (I-V) curves to characterize the properties of the agonist-induced current.

-

References

- 1. Human TRPML1 channel structures in open and closed conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The endoplasmic reticulum, not the pH gradient, drives calcium refilling of lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sbdrugdiscovery.com [sbdrugdiscovery.com]

The Role of ML350 in Deubiquitination: A Technical Guide to Foundational Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding the small molecule ML350 (also referred to as ML364) and its significant role as an inhibitor of deubiquitination, with a primary focus on its interaction with Ubiquitin Specific Peptidase 2 (USP2). This document provides a comprehensive overview of the core mechanisms, quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and Deubiquitination

Deubiquitinating enzymes (DUBs) are a large family of proteases that play a critical role in cellular homeostasis by reversing the process of ubiquitination. They cleave ubiquitin from substrate proteins, thereby regulating protein degradation, localization, and activity. Dysregulation of DUBs is implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention.

This compound (ML364) has emerged as a potent and selective small molecule inhibitor of Ubiquitin Specific Peptidase 2 (USP2). USP2 is a deubiquitinase that has been shown to stabilize several oncoproteins, including Cyclin D1 and MDM2, thereby promoting cell cycle progression and inhibiting apoptosis. By inhibiting USP2, this compound offers a promising avenue for anticancer therapeutic development.

Quantitative Data Summary

The following table summarizes the key quantitative data for ML364, the specific chemical probe compound often referred to as this compound in a broader context.

| Parameter | Value | Target/Substrate | Assay Type | Reference |

| IC50 | 1.1 µM | USP2 | Internally quenched fluorescent di-ubiquitin (K48-linked) | [1][2] |

| IC50 | 1.7 µM | USP2 | Internally quenched fluorescent di-ubiquitin (K63-linked) | [1] |

| Binding Affinity (Kd) | 5.2 µM | USP2 | Microscale Thermophoresis | [1][2] |

| Cellular IC50 (Cyclin D1 degradation) | 0.97 µM | HCT116 cells | Western Blot Quantification | [3] |

| IC50 (Selectivity) | > 40 µM | Caspase 6, Caspase 7, MMP1, MMP9, USP8, USP15 | Various biochemical assays | [1] |

Core Signaling Pathways

This compound's mechanism of action primarily revolves around the inhibition of USP2, which in turn affects key cellular signaling pathways involved in cell cycle regulation and cancer progression.

USP2-Mediated Cyclin D1 Degradation Pathway

The most well-characterized pathway affected by this compound is the regulation of Cyclin D1 stability. USP2 directly deubiquitinates Cyclin D1, a crucial protein for the G1/S phase transition in the cell cycle, thereby protecting it from proteasomal degradation. Inhibition of USP2 by this compound leads to the accumulation of ubiquitinated Cyclin D1, which is subsequently targeted for degradation by the proteasome. This results in cell cycle arrest at the G1 phase and a reduction in cancer cell proliferation.[1][4]

USP2a's Role in the TGF-β Signaling Pathway

Recent research has also implicated a specific isoform of USP2, USP2a, in the regulation of the Transforming Growth Factor-β (TGF-β) signaling pathway. USP2a has been shown to interact with and deubiquitinate the TGF-β type I receptor (TGFBR1).[5][6] This deubiquitination event is crucial for the recruitment of the downstream signaling molecules SMAD2 and SMAD3 to the receptor complex, thereby promoting TGF-β signaling, which can have context-dependent roles in cancer, including promoting metastasis.[5] While the direct effect of this compound on this specific interaction requires further investigation, its inhibition of USP2a suggests a potential mechanism to modulate TGF-β signaling.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the foundational research of this compound.

Biochemical Inhibition Assay: Internally Quenched Fluorescent Di-ubiquitin Substrate Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a deubiquitinase.

Materials:

-

Recombinant human USP2 protein

-

Internally quenched fluorescent di-ubiquitin substrate (e.g., K48-linked or K63-linked)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

This compound (ML364) compound stock solution in DMSO

-

384-well, low-volume, black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the serially diluted this compound and DMSO (vehicle control) into the wells of the 384-well plate.

-

Enzyme Addition: Add recombinant USP2 protein diluted in assay buffer to each well. The final concentration of USP2 should be in the low nanomolar range and determined empirically for optimal signal-to-noise ratio.

-

Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

-

Substrate Addition: Add the internally quenched fluorescent di-ubiquitin substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be at or below its Km value.

-

Fluorescence Reading: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 485 nm and emission at 528 nm for a TAMRA/QSY7 pair). Readings should be taken at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each well.

-

Normalize the velocities to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

-

Binding Affinity Assay: Microscale Thermophoresis (MST)

MST is used to quantify the binding affinity (Kd) between a protein and a small molecule in solution.

Materials:

-

Recombinant human USP2 protein

-

This compound (ML364) compound stock solution in DMSO

-

MST Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20)

-

Hydrophilic or premium coated capillaries

-

MST instrument

Procedure:

-

Protein Preparation: Dilute the USP2 protein in MST buffer to a final concentration that is significantly lower than the expected Kd. The intrinsic tryptophan fluorescence of USP2 can often be used, eliminating the need for fluorescent labeling.

-

Ligand Preparation: Prepare a 16-point serial dilution of this compound in MST buffer containing a constant concentration of DMSO (to match the final DMSO concentration in all samples).

-

Sample Preparation: Mix equal volumes of the protein solution and each ligand dilution. Also prepare a control sample with protein and buffer/DMSO only.

-

Capillary Loading: Load the samples into the MST capillaries.

-

MST Measurement: Place the capillaries in the MST instrument and perform the measurement. The instrument will apply a temperature gradient and measure the change in fluorescence as the molecules move along this gradient (thermophoresis).

-

Data Analysis:

Cellular Activity Assay: Western Blot for Cyclin D1 Degradation

This assay assesses the ability of this compound to induce the degradation of a specific substrate in a cellular context.

Materials:

-

Cancer cell line known to express USP2 and Cyclin D1 (e.g., HCT116, Mino)

-

Cell culture medium and supplements

-

This compound (ML364)

-

Proteasome inhibitor (e.g., MG132) as a control

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-Cyclin D1, anti-USP2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for different time points (e.g., 2, 4, 8, 12, 24 hours). For the proteasome inhibitor control, pre-treat cells with MG132 for 1-2 hours before adding this compound.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Normalize the protein lysates to the same concentration and prepare them for electrophoresis by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against Cyclin D1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane for USP2 and β-actin to confirm equal protein loading and that the inhibitor does not affect USP2 levels.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the Cyclin D1 band intensity to the β-actin band intensity. Plot the relative Cyclin D1 levels against the this compound concentration or time to observe the dose- and time-dependent degradation.[1][7]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a deubiquitinase inhibitor like this compound.

Conclusion

This compound (ML364) stands out as a valuable chemical probe for studying the biological functions of USP2. Its ability to induce the degradation of key oncoproteins like Cyclin D1 through a well-defined mechanism of action provides a strong rationale for its further investigation as a potential therapeutic agent. The detailed experimental protocols and understanding of the affected signaling pathways presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to build upon in their efforts to target deubiquitinases for the treatment of cancer and other diseases. Further research into the role of this compound in modulating the TGF-β pathway and its in vivo efficacy will be crucial in translating these foundational findings into clinical applications.

References

- 1. USP2a Supports Metastasis by Tuning TGF-β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Attributes | Graphviz [graphviz.org]

- 3. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. style | Graphviz [graphviz.org]

- 5. mdpi.com [mdpi.com]

- 6. TGF-β signaling pathway mediated by deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppression of Cancer Cell Growth by Promoting Cyclin D1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ML350 in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML350 is a potent and selective antagonist of the Kappa-Opioid Receptor (KOR). While its primary applications have been in the field of neuroscience, emerging evidence suggests a role for opioid receptors, including KOR, in the regulation of cell proliferation and cancer progression. This technical guide explores the potential role of this compound in inducing cell cycle arrest by examining the known signaling pathways associated with the Kappa-Opioid Receptor and their intersection with cell cycle regulation. We provide a hypothetical framework for this compound's mechanism of action in this context, alongside detailed experimental protocols and data presentation formats to facilitate further investigation into its potential as an anti-cancer agent.

Introduction: this compound and the Kappa-Opioid Receptor

This compound is a well-characterized small molecule that acts as a potent and selective antagonist for the Kappa-Opioid Receptor (KOR), with an IC50 in the nanomolar range for receptor binding. KOR, a G protein-coupled receptor, is traditionally known for its role in pain, addiction, and mood regulation. However, recent studies have revealed that KOR is also expressed in various cancer types, and its modulation can influence tumor growth and cell proliferation. The effect of KOR modulation appears to be context-dependent, with reports indicating both pro-proliferative and anti-proliferative effects depending on the cancer type. For instance, KOR activation has been shown to inhibit the proliferation of non-small cell lung cancer and ER-positive breast cancer cells, while its downregulation is linked to increased proliferation in esophageal squamous cell carcinoma. This guide investigates the potential of the KOR antagonist this compound to induce cell cycle arrest, a key mechanism for controlling cancer cell proliferation.

Hypothetical Mechanism of Action: KOR Antagonism and Cell Cycle Control

The signaling cascades downstream of the Kappa-Opioid Receptor are known to intersect with pathways that are fundamental to cell cycle regulation, such as the PI3K/Akt and MAPK/ERK pathways. As an antagonist, this compound would block the effects of endogenous KOR agonists (like dynorphins). In cancer cells where KOR signaling promotes proliferation, this compound could potentially induce cell cycle arrest.

A plausible mechanism is the modulation of the PI3K/Akt/GSK-3β signaling axis. In some cancer cells, KOR activation leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK-3β), which can promote cell survival and proliferation. By blocking this, this compound could maintain GSK-3β in its active state, leading to the downregulation of cyclins (e.g., Cyclin D1) that are critical for the G1/S phase transition, thereby causing a G1 phase cell cycle arrest.

Caption: Hypothetical signaling pathway for this compound-induced G1 cell cycle arrest.

Quantitative Data on this compound's Effects

To date, there is a lack of published data on the specific effects of this compound on cancer cell viability and cell cycle distribution. The following tables present hypothetical data for illustrative purposes, modeling the expected outcomes if this compound induces cell cycle arrest in a cancer cell line (e.g., Esophageal Squamous Cell Carcinoma, where KOR downregulation is pro-proliferative, suggesting KOR antagonism could be anti-proliferative).

Table 1: Effect of this compound on Cell Viability (Hypothetical Data)

| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Control) | 100 ± 4.5 |

| 1 | 85.2 ± 3.1 |

| 5 | 62.7 ± 2.5 |

| 10 | 49.8 ± 3.8 |

| 25 | 35.1 ± 2.9 |

| 50 | 20.4 ± 1.8 |

| IC50 (µM) | ~10 |

Table 2: Cell Cycle Distribution Analysis after this compound Treatment (Hypothetical Data)

| Treatment (24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (0 µM this compound) | 45.3 ± 2.1 | 35.8 ± 1.9 | 18.9 ± 1.5 |

| 10 µM this compound | 68.5 ± 2.8 | 15.2 ± 1.7 | 16.3 ± 1.3 |

| 25 µM this compound | 75.1 ± 3.0 | 9.7 ± 1.1 | 15.2 ± 1.6 |

Experimental Protocols

To investigate the role of this compound in cell cycle arrest, a series of standard in vitro assays are required.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the cells for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the proportion of cells in each phase of the cell cycle after treatment with this compound.

-

Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach 60-70% confluency, treat them with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, then wash with ice-cold PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Caption: Workflow for cell cycle analysis by flow cytometry.

Western Blotting

This protocol is used to measure the protein levels of key cell cycle regulators (e.g., Cyclin D1, p21, p27, CDK4/6) to elucidate the mechanism of cell cycle arrest.

-

Protein Extraction: Treat cells with this compound as in the cell cycle analysis protocol. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, p21, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

The Kappa-Opioid Receptor presents a novel target in oncology, with evidence suggesting its modulation can impact cancer cell proliferation. As a potent KOR antagonist, this compound is a valuable tool to probe this connection further. The hypothetical mechanism presented here, involving the PI3K/Akt/GSK-3β pathway, provides a testable model for how this compound could induce G1 cell cycle arrest.

Future research should focus on validating these hypotheses through the experimental protocols detailed in this guide. Specifically, determining the IC50 of this compound across a panel of cancer cell lines with varying KOR expression levels, performing detailed cell cycle analysis, and profiling the expression of key cell cycle regulatory proteins via Western blotting will be crucial next steps. These investigations will be instrumental in determining the potential of this compound and other KOR antagonists as a new class of therapeutics for cancer treatment.

A Technical Guide to Investigating the Potential Effects of ML350 on Cyclin D1 Degradation: A Hypothetical Framework

Disclaimer: As of the current date, there are no publicly available preliminary studies or published research directly investigating the effect of the molecule ML350 on the degradation of cyclin D1. This compound is primarily characterized as a potent and selective antagonist of the kappa-opioid receptor 1 (OPRK1). This document, therefore, serves as a technical guide for researchers and scientists interested in exploring this novel hypothesis. It provides a comprehensive overview of this compound, the established mechanisms of cyclin D1 degradation, and a proposed framework for investigating the potential, yet unproven, link between them.

Introduction to this compound

This compound is a small molecule that has been identified as a highly potent and selective antagonist for the kappa-opioid receptor 1 (OPRK1). Its favorable pharmacokinetic properties make it a valuable tool for studying the physiological and pathological roles of OPRK1.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Primary Target | Kappa-Opioid Receptor 1 (OPRK1) | |

| IC50 | 9-16 nM | |

| Mechanism of Action | Antagonist |

| Selectivity | 219-382 fold over OPRD1, 20-35 fold over OPRM1 | |

The Regulation of Cyclin D1 Degradation

Cyclin D1 is a crucial regulator of the cell cycle, and its degradation is a tightly controlled process essential for normal cell proliferation. Aberrant accumulation of cyclin D1 is a hallmark of many cancers. The primary mechanism for cyclin D1 degradation is the ubiquitin-proteasome system.

Table 2: Key Regulators of Cyclin D1 Degradation

| Regulator | Function | Pathway |

|---|---|---|

| GSK3β | Phosphorylates Cyclin D1 at Thr286, marking it for nuclear export and degradation. | Ubiquitin-Proteasome |

| CRM1 (XPO1) | Exports phosphorylated Cyclin D1 from the nucleus to the cytoplasm. | Nuclear Export |

| FBXW8 (FBXO31) | E3 ubiquitin ligase that targets Cyclin D1 for ubiquitination. | Ubiquitination |

| AMBRA1 | Component of an E3 ubiquitin ligase complex that ubiquitinates Cyclin D1. | Ubiquitination |

| USP2 | Deubiquitinase that stabilizes Cyclin D1 by removing ubiquitin chains. | Deubiquitination |

Known Signaling Pathway of OPRK1

OPRK1 activation initiates several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and the PI3K/AKT pathways. These pathways are known to play significant roles in cell proliferation, survival, and differentiation.

Caption: Known signaling pathway of OPRK1.

Cyclin D1 Degradation Pathway

The degradation of cyclin D1 is a multi-step process involving phosphorylation, nuclear export, ubiquitination, and proteasomal degradation.

Caption: Cyclin D1 degradation pathway.

Hypothetical Link Between this compound and Cyclin D1 Degradation

While there is no direct evidence, a hypothetical link can be proposed based on the known downstream effectors of OPRK1 signaling. OPRK1 has been shown to modulate the PI3K/AKT and MAPK/ERK pathways. Both of these pathways are established regulators of cyclin D1. The PI3K/AKT pathway, for instance, can phosphorylate and inactivate GSK3β, a key kinase in the cyclin D1 degradation pathway. By antagonizing OPRK1, this compound could potentially modulate these pathways and, in turn, affect cyclin D1 stability.

ML350: A Technical Guide on its Pharmacological Effects

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of the small molecule ML350. Contrary to the initial query, current scientific literature does not support a direct effect of this compound on the ubiquitin-proteasome system. Instead, this compound is characterized as a potent and selective antagonist of the kappa-opioid receptor (KOR). This guide will detail the established pharmacology of this compound and provide general methodologies for studying the ubiquitin-proteasome system for broader research applications.

Executive Summary

This compound (also known as CYM-50202) is a small molecule that has been identified as a highly potent and selective antagonist of the kappa-opioid receptor (KOR)[1][2]. It exhibits high affinity for KOR with minimal activity at mu-opioid (MOR) and delta-opioid (DOR) receptors, making it a valuable tool for investigating the physiological and pathological roles of the KOR system. Extensive screening has shown that this compound has a favorable pharmacokinetic profile and lacks significant off-target effects on a wide range of other receptors and ion channels[1]. There is currently no scientific evidence to suggest that this compound directly modulates the ubiquitin-proteasome system.

This compound Quantitative Data

The following table summarizes the key quantitative parameters defining the potency and selectivity of this compound as a KOR antagonist.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 (KOR) | 9-16 nM | Not specified | Not specified | [1] |

| IC50 (KOR) | 12.6 nM | Not specified | Not specified | [2] |

| Selectivity (vs. DOR) | 219-382 fold | Not specified | Not specified | [1] |

| Selectivity (vs. MOR) | 20-35 fold | Not specified | Not specified | [1] |

Experimental Protocols for Characterizing KOR Antagonists like this compound

The characterization of this compound as a KOR antagonist involves a series of standard pharmacological assays.

Radioligand Binding Assays

This assay is used to determine the binding affinity of a compound to its target receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for KOR, MOR, and DOR.

-

Principle: Competition binding assay using a radiolabeled ligand (e.g., [3H]U-69,593 for KOR) and cell membranes expressing the receptor of interest. The ability of increasing concentrations of this compound to displace the radioligand is measured.

-

General Protocol:

-

Prepare cell membrane homogenates from cells overexpressing the opioid receptor subtype.

-

Incubate membrane homogenates with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

After reaching equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

Functional Assays (e.g., [35S]GTPγS Binding Assay)

This assay measures the functional consequence of ligand binding, specifically the activation of G proteins.

-

Objective: To determine the ability of this compound to antagonize agonist-stimulated G protein activation.

-

Principle: Measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist (e.g., U-50,488 for KOR). Antagonists will inhibit this agonist-induced binding.

-

General Protocol:

-

Incubate cell membranes expressing KOR with a KOR agonist in the presence of varying concentrations of this compound.

-

Add [35S]GTPγS to the reaction mixture.

-

After incubation, separate bound from free [35S]GTPγS by filtration.

-

Quantify the amount of bound [35S]GTPγS by liquid scintillation counting.

-

Determine the IC50 of this compound for the inhibition of agonist-stimulated [35S]GTPγS binding.

-

Signaling Pathways Associated with Kappa-Opioid Receptor

This compound, as a KOR antagonist, blocks the downstream signaling pathways typically activated by endogenous (e.g., dynorphin) or exogenous KOR agonists.

Caption: KOR signaling pathway and the inhibitory action of this compound.

Overview of the Ubiquitin-Proteasome System (UPS)

While this compound is not known to directly affect the UPS, this section provides a general overview and experimental approaches for researchers interested in this critical cellular pathway. The UPS is the primary mechanism for targeted protein degradation in eukaryotic cells, playing a crucial role in regulating a vast array of cellular processes.

The Ubiquitination Cascade

Protein degradation via the UPS involves two main steps: the tagging of substrate proteins with ubiquitin and the degradation of the tagged protein by the proteasome.

References

The Therapeutic Potential of ML350 in Oncology: An In-depth Technical Guide

This guide, therefore, will focus on the broader context of a key signaling pathway frequently implicated in oncology and potentially relevant to novel therapeutic agents: the Unfolded Protein Response (UPR) and its downstream effector, Activating Transcription Factor 4 (ATF4) . This focus is based on general inquiries related to potential mechanisms of action for novel oncology compounds. Should specific data on ML350 become publicly available, this document can be updated accordingly.

Introduction: The Unfolded Protein Response (UPR) as a Therapeutic Target in Cancer

Cancer cells exhibit high rates of proliferation and metabolic activity, which places significant stress on the endoplasmic reticulum (ER), the primary site of protein folding and modification. This leads to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cancer cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[1] The UPR aims to restore ER homeostasis but can also trigger apoptosis if the stress is too severe or prolonged.[1] This dual role makes the UPR a compelling target for anticancer therapies.[2]

The UPR is mediated by three main ER transmembrane sensors: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[2] The PERK branch of the UPR is particularly critical in cancer cell survival and adaptation. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein synthesis while selectively promoting the translation of certain mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[3]

The Role of ATF4 in Cancer Progression and Survival

ATF4 is a key transcription factor that orchestrates a broad transcriptional program to help cancer cells adapt to various stresses, including nutrient deprivation, hypoxia, and oxidative stress.[3][4] It upregulates genes involved in:

-

Amino acid synthesis and transport: To fuel rapid cell growth.[3]

-

Autophagy: To recycle cellular components and provide nutrients.[3]

-

Redox homeostasis: To mitigate oxidative stress.[3]

-

Angiogenesis: To promote the formation of new blood vessels to supply tumors.[3]

By controlling these processes, ATF4 plays a crucial role in tumor progression, metastasis, and resistance to therapy.[4][5] Consequently, inhibiting the ATF4 pathway presents a promising strategy for cancer treatment.

Potential Mechanisms of Action for ATF4 Pathway Inhibitors

Therapeutic agents targeting the ATF4 pathway could act at various levels. A hypothetical workflow for identifying and characterizing such an inhibitor is presented below.

Quantitative Data in Preclinical Oncology Research

The evaluation of a novel anticancer compound involves the generation of robust quantitative data to assess its potency and efficacy. Key metrics include:

-

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that inhibits a biological process (e.g., cell proliferation) by 50%.[6] Lower IC50 values indicate higher potency.

-

Tumor Growth Inhibition (TGI): In in vivo models, this measures the percentage by which a tumor's growth is inhibited by the treatment compared to a control group.

Table 1: Hypothetical In Vitro Cytotoxicity Data for an ATF4 Inhibitor

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 1.5 |

| HCT116 | Colon Carcinoma | 2.3 |

| MCF-7 | Breast Adenocarcinoma | 0.8 |

| PC-3 | Prostate Adenocarcinoma | 3.1 |

This table presents hypothetical data for illustrative purposes.

Table 2: Hypothetical In Vivo Efficacy Data for an ATF4 Inhibitor in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1500 ± 250 | - |

| Compound X | 10 | 750 ± 150 | 50 |

| Compound X | 25 | 300 ± 100 | 80 |

This table presents hypothetical data for illustrative purposes.

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. Below are generalized outlines for key assays.

Western Blot for ATF4 Pathway Proteins

Objective: To determine the effect of a compound on the protein levels of key components of the ATF4 signaling pathway.

Methodology:

-

Cancer cells are seeded and allowed to attach overnight.

-

Cells are treated with the test compound at various concentrations and for different durations.

-

Cells are lysed, and protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against p-eIF2α, total eIF2α, ATF4, and a loading control (e.g., β-actin).

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are used.

-

A specific number of human cancer cells are injected subcutaneously into the flank of each mouse.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.

-

The test compound or vehicle is administered to the mice according to a predetermined schedule (e.g., daily, orally).

-

Tumor volume and body weight are measured regularly (e.g., twice a week).

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Signaling Pathway Visualization

The PERK-eIF2α-ATF4 signaling pathway is a central axis in the UPR.

Conclusion and Future Directions

While specific information on "this compound" in oncology is not currently available in the public domain, the exploration of the UPR and ATF4 pathways as therapeutic targets holds significant promise. The development of novel inhibitors that can selectively modulate these pathways in cancer cells could provide new and effective treatment options. Future research will need to focus on the discovery and rigorous preclinical and clinical evaluation of such compounds. The methodologies and conceptual frameworks outlined in this guide provide a foundation for understanding the processes involved in bringing a novel oncology therapeutic from the laboratory to the clinic.

References

- 1. The unfolded protein response as a target for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the unfolded protein response in cancer: exploiting endoplasmic reticulum stress for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the ATF4 pathway in cancer therapy [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Activating transcription factor 4: a regulator of stress response in human cancers [frontiersin.org]

- 5. Surviving Stress: Modulation of ATF4-Mediated Stress Responses in Normal and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Deep Learning Model for Cell Growth Inhibition IC50 Prediction and Its Application for Gastric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and development of ML350 for scientific research.

An In-depth Technical Guide to the Discovery and Development of ML350, a Potent and Selective Kappa-Opioid Receptor Antagonist

This guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound (also known as CYM50202), a potent and selective antagonist of the kappa-opioid receptor 1 (OPRK1). Developed as a chemical probe through the National Institutes of Health (NIH) Molecular Libraries Program, this compound serves as a critical tool for investigating the physiological and pathological roles of the OPRK1-dynorphin system. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to this compound and its Target

The kappa-opioid receptor (OPRK1) is a G protein-coupled receptor (GPCR) that, along with mu (OPRM1) and delta (OPRD1) opioid receptors, constitutes the classical opioid receptor family. The endogenous ligands for OPRK1 are dynorphins. Activation of OPRK1 signaling pathways, including those involving mitogen-activated protein kinases (MAPK), has been implicated in a range of neurological and psychiatric conditions such as addiction, depression, and psychosis.[1] Consequently, potent and selective antagonists of OPRK1 are valuable research tools and potential therapeutic agents.

This compound was identified as a highly potent and selective OPRK1 antagonist, emerging from a high-throughput screening campaign.[1] It offers a novel chemical scaffold with favorable pharmacokinetic properties, making it a superior tool for both in vitro and in vivo studies compared to older, less selective antagonists with notable off-target effects and unfavorable pharmacological profiles.[1]

Discovery and Optimization

The discovery of this compound was a multi-step process initiated by a high-throughput screen, followed by chemical optimization to improve potency and selectivity.

High-Throughput Screening (HTS)

This compound was identified by the Scripps Research Institute Molecular Screening Center (SRIMSC) through a quantitative high-throughput screening (qHTS) of their compound library.[1] The primary screen utilized a cell-based Tango™ assay, which measures β-arrestin recruitment to the activated OPRK1 receptor.[1] The initial hit compound (SID 26534319) exhibited an IC50 of 410 nM for OPRK1.[1]

Structure-Activity Relationship (SAR) and Chemical Optimization

Following the identification of the initial hit, a medicinal chemistry campaign was undertaken to improve the compound's potency and selectivity. This involved the synthesis and evaluation of numerous analogs to establish a structure-activity relationship (SAR). The optimization efforts focused on modifications of different parts of the initial scaffold, leading to the development of this compound with a significantly improved IC50 of 9-16 nM for OPRK1.[1]

Quantitative Data

The pharmacological and pharmacokinetic properties of this compound have been quantitatively assessed through a series of in vitro and in vivo experiments.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Format | IC50 (nM) | Selectivity vs. OPRK1 |

| OPRK1 | Tango™ | 9 - 16 | - |

| OPRM1 | Tango™ | >350 | 20- to 35-fold |

| OPRD1 | Tango™ | >3500 | 219- to 382-fold |

Data sourced from the NIH Probe Report on this compound.[1]

Table 2: In Vivo Pharmacokinetic Profile of this compound in Rats

| Parameter | Value |

| Dose (mg/kg) | 5 (IV), 10 (PO) |

| Clearance (mL/min/kg) | 23.9 |

| Volume of Distribution (L/kg) | 6.1 |

| Half-life (h) | 3.0 |

| Bioavailability (%) | 30 |

| Brain:Plasma Ratio | 1.8 |

Data represents a summary of the pharmacokinetic properties of this compound in rats.

Experimental Protocols

Detailed methodologies were employed to characterize this compound.

Tango™ GPCR Assay for OPRK1 Antagonism

The Tango™ GPCR assay is a method for monitoring G protein-coupled receptor activation by measuring the recruitment of β-arrestin to the receptor.

-

Principle: The assay utilizes a U2OS cell line stably expressing the human OPRK1 receptor fused to a Gal4-VP16 transcription factor. A β-arrestin/TEV protease fusion protein is also expressed in these cells. Upon agonist-induced activation of OPRK1, the β-arrestin-TEV protease is recruited to the receptor, leading to the cleavage of the transcription factor. The released transcription factor then translocates to the nucleus and activates the expression of a β-lactamase (bla) reporter gene.[2][3][4][5]

-

Protocol Outline:

-

Cell Plating: Tango™ OPRK1-bla U2OS cells are plated in a 384-well format and incubated for 16-20 hours.[2]

-

Compound Addition: this compound or other test compounds are added to the cells.

-

Agonist Stimulation: After a pre-incubation with the antagonist, cells are stimulated with an EC80 concentration of an OPRK1 agonist (e.g., U-50488) for 5 hours.[2]

-

Substrate Loading: LiveBLAzer™-FRET B/G Substrate is added to the cells, and they are incubated for 2 hours.[2]

-

Detection: Fluorescence emission at 460 nm and 530 nm is measured using a fluorescence plate reader. The ratio of these emissions is used to determine the level of β-lactamase activity, which is inversely proportional to the antagonist activity of the test compound.[2]

-

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats were used for the study.

-

Dosing: this compound was administered intravenously (IV) at 5 mg/kg and orally (PO) at 10 mg/kg.

-

Sample Collection: Blood samples were collected at various time points post-administration. Brain tissue was also collected to determine the brain-to-plasma ratio.

-

Analysis: The concentration of this compound in plasma and brain homogenates was determined using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability were calculated from the concentration-time data.

Synthesis of this compound

The synthesis of this compound was achieved through a multi-step process starting from commercially available reagents. The key steps involved the formation of a central scaffold followed by functional group modifications to arrive at the final compound. A detailed, step-by-step synthetic protocol is outlined in the supplementary information of the primary probe report publication.

Visualizations

The following diagrams illustrate the signaling pathway of OPRK1 and the discovery workflow of this compound.

References

- 1. Optimization and characterization of an opioid kappa receptor (OPRK1) antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide on the Impact of ML350 on Protein Stability and Degradation Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML350 is a potent and selective antagonist of the Kappa-opioid receptor (KOR). While its primary mechanism of action is the inhibition of KOR signaling, emerging research into the downstream effects of KOR modulation has revealed a significant connection to cellular protein degradation pathways, specifically autophagy. This technical guide provides a comprehensive overview of the current understanding of how KOR antagonism, and by extension molecules like this compound, can impact protein stability and degradation. The focus is on the well-documented role of KOR signaling in the regulation of autophagy and the consequential effects on the stability of specific synaptic proteins. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows to support further research and drug development in this area. It is important to note that while the direct effects of this compound on these pathways have not been extensively studied, the information presented here is based on the established pharmacology of KOR antagonists and provides a strong foundation for hypothesizing and testing the impact of this compound.

Introduction to this compound and its Primary Target

This compound is a small molecule that functions as a potent and selective antagonist for the Kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). The primary therapeutic and research applications of this compound and other KOR antagonists are centered on their ability to modulate neurological and psychiatric conditions such as depression, addiction, and stress-related disorders by blocking the binding of endogenous ligands like dynorphin (B1627789) to KOR.

The Link Between Kappa-Opioid Receptor Signaling and Autophagy

Recent studies have uncovered a direct role for KOR signaling in the regulation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components, including long-lived proteins and organelles.

KOR Agonism Induces Autophagy

Activation of the Kappa-opioid receptor by agonists, such as U50,488H, has been demonstrated to induce autophagy in neuronal cells.[1] This induction is characterized by the upregulation of key autophagy-related proteins, including microtubule-associated protein Light Chain 3-II (LC3-II), Beclin 1, and Autophagy Related Gene 5 (ATG5).[1] The signaling cascade initiated by KOR activation that leads to autophagy is thought to involve G protein-coupled receptor (GPCR) signaling pathways.[1]

KOR Antagonism Blocks Autophagy Induction

Crucially for understanding the potential impact of this compound, the induction of autophagy by KOR agonists can be blocked by selective KOR antagonists. For instance, the KOR antagonist nor-binaltorphimine (nor-BNI) has been shown to prevent the increase in autophagy markers that is typically observed following KOR activation.[1] This finding strongly suggests that KOR antagonists like this compound can modulate protein degradation by inhibiting the autophagic process.

Signaling Pathway of KOR-Mediated Autophagy

The proposed signaling pathway for KOR-induced autophagy involves the activation of the receptor by an agonist, which then signals through a pertussis toxin-sensitive G-protein. This leads to the downstream activation of ERK1/2, which in turn phosphorylates and activates the transcription factor CREB. Activated CREB then promotes the transcription of the becn1 gene, leading to an increase in Beclin 1 protein levels and the subsequent induction of autophagy.

Caption: KOR-mediated autophagy signaling pathway and the inhibitory role of this compound.

Impact on the Stability of Synaptic Proteins

The modulation of autophagy by KOR signaling has direct consequences for the stability of certain proteins, particularly those found at the synapse. Studies have shown that the induction of autophagy by a KOR agonist leads to a decrease in the levels of several pre- and post-synaptic proteins, including spinophilin, postsynaptic density protein 95 (PSD-95), and synaptosomal-associated protein 25 (SNAP25).[1] This suggests that KOR-induced autophagy can lead to the degradation of these specific synaptic proteins. Conversely, by blocking autophagy, KOR antagonists like this compound would be expected to increase the stability of these proteins.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of KOR agonists and antagonists on autophagy markers and synaptic protein levels. The data is primarily derived from western blot analyses and is presented as relative changes compared to control conditions.

Table 1: Effect of KOR Modulation on Autophagy Markers

| Compound | Target | Cell/Tissue Type | Marker | Change vs. Control | Reference |

| U50,488H (agonist) | KOR | Neuro-2A cells | LC3-II | Increased | [1] |

| U50,488H (agonist) | KOR | Neuro-2A cells | Beclin 1 | Increased | [1] |

| U50,488H (agonist) | KOR | Neuro-2A cells | ATG5 | Increased | [1] |

| Dynorphin (agonist) | KOR | Neuro-2A cells | LC3-II | Increased | [1] |

| nor-BNI (antagonist) | KOR | Neuro-2A cells | LC3-II (Dynorphin-induced) | Blocked Increase | [1] |

Table 2: Effect of KOR Agonism on Synaptic Protein Levels

| Compound | Target | Cell/Tissue Type | Protein | Change vs. Control | Reference |

| U50,488H (agonist) | KOR | Mouse Hippocampus | Spinophilin | Decreased | [1] |

| U50,488H (agonist) | KOR | Mouse Hippocampus | PSD-95 | Decreased | [1] |

| U50,488H (agonist) | KOR | Mouse Hippocampus | SNAP25 | Decreased | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the impact of KOR signaling on autophagy and protein stability.

Cell Culture and Treatment

-

Cell Line: Neuro-2A cells stably expressing the human Kappa-opioid receptor.

-

Culture Conditions: Standard cell culture conditions (e.g., DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, at 37°C in a 5% CO2 incubator).

-

Treatment:

-

Agonist: U50,488H (various concentrations, e.g., 1 µM) for specified time points (e.g., 24 hours).

-

Antagonist: nor-binaltorphimine (nor-BNI) (e.g., 10 µM) pretreatment for a specified time (e.g., 30 minutes) prior to agonist addition.

-

Caption: General workflow for cell culture treatment to study KOR modulation.

Western Blot Analysis for Autophagy and Synaptic Proteins

-

Protein Extraction: Cells are lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-LC3, anti-Beclin 1, anti-ATG5, anti-spinophilin, anti-PSD-95, anti-SNAP25, and a loading control like anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Quantification: Densitometry analysis is performed using image analysis software to quantify the relative protein levels, which are then normalized to the loading control.

Implications for Research and Drug Development

The discovery that KOR signaling regulates autophagy opens up new avenues for research and therapeutic development.

-

Novel Therapeutic Targets: For diseases characterized by dysregulated autophagy, targeting the KOR with antagonists like this compound may offer a novel therapeutic strategy.

-

Understanding Drug Side Effects: The impact on autophagy and synaptic protein stability could be a contributing factor to the side effect profiles of KOR-targeted drugs.

-

Research Tool: this compound can be used as a valuable research tool to probe the physiological and pathophysiological roles of KOR-mediated autophagy in various cellular and animal models.

Conclusion

While this compound is primarily characterized as a selective KOR antagonist, the downstream consequences of its interaction with this receptor extend to the fundamental cellular process of autophagy. The available evidence strongly indicates that by blocking KOR signaling, this compound has the potential to inhibit autophagy and thereby influence the stability and degradation of specific proteins, including those crucial for synaptic function. This technical guide provides a foundational understanding of these processes, offering researchers and drug development professionals a framework for further investigation into the broader cellular impacts of this compound and other KOR antagonists. Future studies directly examining the effects of this compound on autophagy and protein degradation are warranted to fully elucidate its mechanism of action and therapeutic potential.

References

Unraveling the Molecular Interactions of ML350: A Guide Beyond USP2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the molecular targets of the small molecule ML350. It is crucial to clarify from the outset a common point of confusion: while the query specified an interest in targets "beyond USP2," extensive research indicates that This compound is not a known inhibitor of Ubiquitin Specific Peptidase 2 (USP2) . The compound known to inhibit USP2 is a distinct molecule, ML364 .

This document will, therefore, focus on the well-characterized primary target of this compound and its broader interaction profile as determined by comprehensive screening assays. This compound is a potent and selective antagonist of the Kappa-opioid receptor (OPRK1) , a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including pain, addiction, and mood regulation. This guide will detail the quantitative pharmacology of this compound at its primary target, its selectivity profile against other opioid receptors, and its known off-target interactions. Furthermore, it will provide detailed experimental methodologies for key assays used in its characterization and visualize the relevant signaling pathways and experimental workflows.

Quantitative Molecular Target Profile of this compound

The following tables summarize the known quantitative data for this compound's interaction with its primary molecular target and other screened proteins.

Table 1: Potency and Selectivity at Opioid Receptors

| Target | Assay Type | Parameter | Value | Selectivity vs. OPRK1 |

| OPRK1 (Kappa) | Tango™-format cell-based assay | IC₅₀ | 9-16 nM | - |

| OPRD1 (Delta) | Tango™-format cell-based assay | IC₅₀ | ~3.5 µM | 219-382 fold |

| OPRM1 (Mu) | Tango™-format cell-based assay | IC₅₀ | ~315 nM | 20-35 fold |

Data compiled from the NIH Molecular Libraries Program.

Table 2: Off-Target Interactions from CEREP Broad Panel Screening (Inhibition ≥ 50% at 10 µM)

| Target | Target Type | Ligand/Substrate | % Inhibition |

| Muscarinic M1 receptor | GPCR | [³H]-Pirenzepine | 64% |

| Muscarinic M2 receptor | GPCR | [³H]-AF-DX 384 | 58% |

| Muscarinic M3 receptor | GPCR | [³H]-4-DAMP | 53% |

| Sigma σ₁ receptor | Non-opioid receptor | [³H]-(+)-Pentazocine | 60% |

| Sigma σ₂ receptor | Non-opioid receptor | [³H]-Ditolyguanidine | 52% |

This table presents targets that exhibited ≥ 50% inhibition by this compound in a broad panel screening performed by CEREP, as reported by the NIH Molecular Libraries Program. This screening provides a wider view of this compound's selectivity.

Signaling Pathways Modulated by this compound

As an antagonist of OPRK1, this compound blocks the downstream signaling cascades typically initiated by the binding of endogenous ligands such as dynorphins. The primary signaling pathways affected are depicted below.

Caption: OPRK1 Signaling Pathway Antagonized by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used in the characterization of this compound.

Tango™ GPCR Assay (for Primary Screening and Selectivity)

The Tango™ GPCR assay is a cell-based method that measures receptor-ligand interactions by detecting the recruitment of β-arrestin to the activated GPCR.

Principle: The assay utilizes a U2OS cell line stably co-expressing the GPCR of interest (e.g., OPRK1) fused to a transcription factor (GAL4-VP16) and a β-arrestin-TEV protease fusion protein. Ligand-induced receptor activation leads to β-arrestin recruitment, bringing the TEV protease in proximity to its cleavage site on the receptor fusion protein. This cleavage releases the transcription factor, which then translocates to the nucleus and activates the expression of a β-lactamase (bla) reporter gene. The β-lactamase activity is measured using a FRET-based substrate.

Protocol:

-

Cell Plating:

-

Culture Tango™ GPCR-bla U2OS cells expressing the target receptor in McCoy's 5A medium supplemented with 10% dialyzed FBS, 0.1 mM NEAA, 25 mM HEPES, 1 mM sodium pyruvate, 100 U/mL penicillin, 100 µg/mL streptomycin, 200 µg/mL Zeocin™, 50 µg/mL hygromycin, and 100 µg/mL G418.

-

Plate cells in a 384-well, black-walled, clear-bottom plate at a density of 10,000 cells per well in 32 µL of assay medium.

-

Incubate for 16-24 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and control compounds in assay medium.

-

Add 8 µL of the compound dilutions to the cell plates. For antagonist mode, pre-incubate with the antagonist before adding a known agonist.

-

-

Incubation:

-

Incubate the plates for 5 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Substrate Loading and Detection:

-

Prepare the LiveBLAzer™-FRET B/G substrate working solution according to the manufacturer's instructions.

-

Add 8 µL of the substrate solution to each well.

-

Incubate the plates for 2 hours at room temperature, protected from light.

-

Read the plate on a fluorescence plate reader with an excitation wavelength of 409 nm and emission wavelengths of 460 nm (blue) and 530 nm (green).

-

-

Data Analysis:

-

Calculate the ratio of blue to green fluorescence intensity.

-

Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

-

Caption: Tango™ GPCR Assay Experimental Workflow.

Radioligand Binding Assay (for Off-Target Characterization)

Radioligand binding assays are a gold standard for determining the affinity of a compound for a receptor.

Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor in a membrane preparation. The amount of radiolabeled ligand bound to the receptor is quantified, and the inhibition by the unlabeled compound is used to determine its binding affinity (Ki).

Protocol (Example for Muscarinic M1 Receptor):

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the M1 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of M1 receptor membrane preparation.

-

50 µL of assay buffer (for total binding) or a saturating concentration of a non-specific ligand (e.g., 1 µM atropine, for non-specific binding) or varying concentrations of this compound.

-

150 µL of [³H]-Pirenzepine (at a concentration near its Kd).

-

-

Incubate for 60-90 minutes at room temperature to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Determine the IC₅₀ from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is a valuable research tool characterized as a potent and selective antagonist of the Kappa-opioid receptor (OPRK1). While it does not exhibit activity against USP2, broad panel screening has identified potential weak interactions with muscarinic and sigma receptors at higher concentrations. The data and protocols presented in this guide provide a comprehensive understanding of this compound's molecular target profile, empowering researchers to utilize this compound effectively in their studies of OPRK1 biology and its role in various physiological and disease states. It is imperative for drug development professionals to accurately identify the primary targets and off-target profiles of chemical probes to ensure the validity and translatability of their research findings.

Initial Assessment of ML350 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML350 is a small molecule inhibitor of Glutathione Peroxidase 4 (GPX4), a critical enzyme in the ferroptosis pathway. Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Unlike apoptosis, it is a non-caspase-dependent process. The induction of ferroptosis has emerged as a promising therapeutic strategy in oncology, particularly for cancers that are resistant to conventional therapies. This compound, by inhibiting GPX4, leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death. This guide provides an in-depth overview of the initial assessment of this compound in various cancer cell lines, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Data Presentation

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| ML162 | HRAS G12V-expressing BJ fibroblasts | Fibrosarcoma | 0.025 | [1] |

| Wild-type BJ fibroblasts | - | 0.578 | [1] | |

| Compound B9 (GPX4/CDK dual inhibitor) | MDA-MB-231 | Triple-Negative Breast Cancer | Not specified (Potent cytotoxic activity reported) | [2] |

| HCT-116 | Colorectal Cancer | Not specified (Potent cytotoxic activity reported) | [2] | |

| Erastin | Various | Various | - | [3] |

| RSL3 | Various | Various | - | [3] |

Note: IC50 values can vary significantly based on the assay conditions, cell line, and incubation time. The data presented here is for comparative purposes.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its initial assessment.

This compound Mechanism of Action: Induction of Ferroptosis

Caption: this compound inhibits GPX4, leading to the accumulation of lipid peroxides and subsequent ferroptotic cell death.

Experimental Workflow for this compound Assessment

Caption: A typical experimental workflow for the initial in vitro assessment of this compound in cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the initial assessment of this compound. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

This compound (dissolved in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Lipid ROS Measurement (C11-BODIPY 581/591 Staining)

This assay uses a fluorescent probe to detect lipid peroxidation, a hallmark of ferroptosis.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Ferrostatin-1 (Fer-1) as a negative control (inhibitor of ferroptosis)

-

RSL3 as a positive control (inducer of ferroptosis)

-

C11-BODIPY 581/591 fluorescent probe (e.g., from Thermo Fisher Scientific)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound, Fer-1, RSL3, or vehicle control for the desired time.

-

Probe Loading: After treatment, add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C.

-

Cell Harvesting (for Flow Cytometry): Gently trypsinize the cells, wash with PBS, and resuspend in PBS.

-

Analysis:

-

Flow Cytometry: Analyze the cells on a flow cytometer. The oxidized form of the probe fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE or PerCP). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters for green and red fluorescence. Increased green fluorescence is indicative of lipid peroxidation.

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in the ferroptosis pathway, such as GPX4 and Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-GPX4) diluted in blocking buffer overnight at 4°C.

-